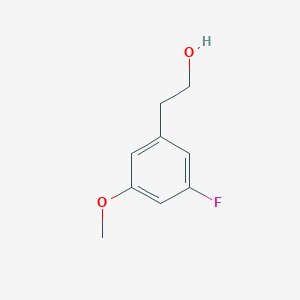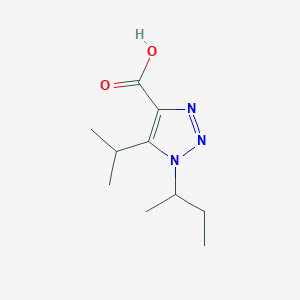
1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound featuring a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts and carried out in the presence of a base such as sodium ascorbate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce halogenated triazole derivatives.
Applications De Recherche Scientifique
1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The specific pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway.
Comparaison Avec Des Composés Similaires
- 1-(Sec-butyl)-1h-1,2,3-triazole-4-carboxylic acid
- 5-Isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 1-(Sec-butyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
Uniqueness: 1-(Sec-butyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of sec-butyl and isopropyl groups attached to the triazole ring provides distinct steric and electronic properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-butan-2-yl-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H17N3O2/c1-5-7(4)13-9(6(2)3)8(10(14)15)11-12-13/h6-7H,5H2,1-4H3,(H,14,15) |
Clé InChI |
MTJSFTJIHQJOLX-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1C(=C(N=N1)C(=O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


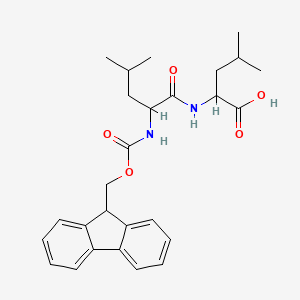

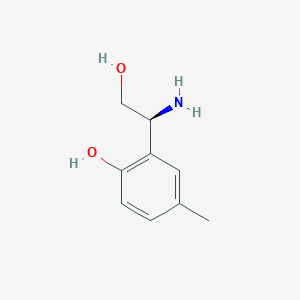
![5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride](/img/structure/B13622243.png)
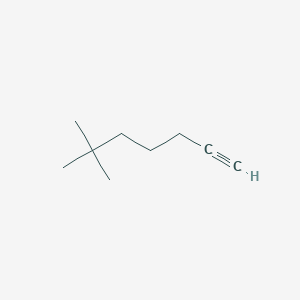
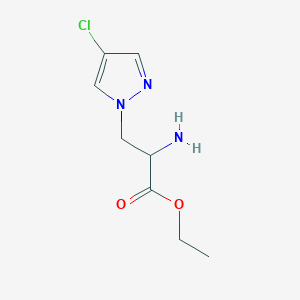
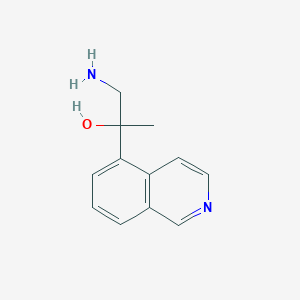
![2-[5-ethyl-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13622264.png)
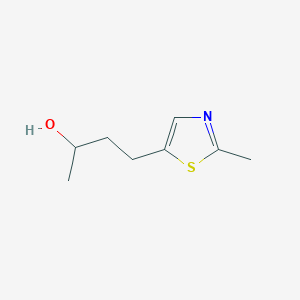

![rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13622276.png)
![2-[2-(3-Aminophenyl)acetamido]propanamide](/img/structure/B13622293.png)
